molecular formula C10H10N2O2 B11906560 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid

Cat. No.: B11906560
M. Wt: 190.20 g/mol
InChI Key: HWUDKQOHLZGCER-UHFFFAOYSA-N
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Description

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid is a heterocyclic compound featuring a pyrrolidine ring fused to a pyrimidine moiety, with a propanoic acid substituent at position 7. This structure combines the rigidity of the fused bicyclic system with the hydrophilicity of the carboxylic acid group, making it a candidate for pharmaceutical applications, particularly in drug design where solubility and target binding are critical.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-pyrrolo[1,2-a]pyrimidin-7-ylpropanoic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)3-2-8-6-9-11-4-1-5-12(9)7-8/h1,4-7H,2-3H2,(H,13,14)

InChI Key

HWUDKQOHLZGCER-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2N=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid typically involves the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer reaction conditions. This is followed by saponification of the ester function to form the desired compound . The reaction conditions often include the use of tetrabutylammonium hydrogensulfate as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolo[1,2-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in their fused heterocyclic cores or substituent positions:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Source
3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid Pyrrolo[1,2-a]pyrimidine Propanoic acid at position 7 C₁₀H₁₁N₃O₂ 205.21* High solubility due to -COOH N/A
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid Pyrazolo[1,5-a]pyrimidine Methyl, oxo, propanoic acid C₉H₁₀N₄O₃ 234.20 Antibacterial/antifungal potential
3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid Triazolo[1,5-a]pyrimidine Methyl, oxo, pyridinyl, propanoic acid C₁₄H₁₃N₅O₃ 299.28 Enhanced binding via pyridinyl
Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives Pyrrolo[1,2-a]pyrazine Phenylmethyl or 2-methylpropyl Varies ~250–300 Antifungal/antibacterial activity

*Calculated based on core structure.

Key Observations :

  • The pyrrolo[1,2-a]pyrimidine core distinguishes the target compound from pyrazolo or triazolo analogs, which may alter electronic properties and binding interactions.
  • Propanoic acid substituents enhance water solubility compared to ester or amide derivatives (e.g., methyl esters in ) .

Functional Group Variations

Substituents critically influence physicochemical and biological properties:

Compound Class Functional Groups Impact on Properties Example
Carboxylic Acids -COOH High solubility, ionic interactions at physiological pH Target compound
Esters -COOR Increased lipophilicity, prodrug potential Methyl esters ()
Fluorinated Derivatives -CF₂H, -F Improved metabolic stability, membrane permeability Difluoromethyl derivatives ()
Heteroaryl Substituents Pyridinyl, imidazolyl Enhanced target affinity via π-π stacking Pyridinyl-triazolo pyrimidine ()

Physicochemical Properties

Property Target Compound Pyrazolo[1,5-a]pyrimidine Analog () Triazolo[1,5-a]pyrimidine Analog ()
Molecular Weight ~205 234.20 299.28
Solubility High (due to -COOH) Moderate (ester derivatives more lipophilic) Moderate (pyridinyl enhances polarity)
Purity N/A 95% N/A

Biological Activity

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidine structure linked to a propanoic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and structural complexity. The pyrrolo[1,2-a]pyrimidine moiety is significant as it is present in various bioactive molecules, which makes it a target for ongoing research in pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine and employs ethyl 3-bromopropionate under phase transfer catalysis conditions. This approach allows for the generation of analogs that may exhibit enhanced efficacy or selectivity.

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities. Notably, studies have explored its interactions with various biological targets through techniques such as surface plasmon resonance and molecular docking simulations.

Key Biological Activities

  • Antitumor Activity : Compounds with similar structures have shown antiproliferative effects against various human tumor cell lines.
  • Neuroprotective Effects : Investigations into the neuroprotective properties suggest potential applications in treating diseases of the nervous system.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains, indicating possible therapeutic uses in infectious diseases.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds structurally related to this compound and their biological activities:

Compound NameStructureNotable Features
4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-ylpropanoic acidStructureExhibits similar biological activity with modifications enhancing potency.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-ylmethyl pivalateStructureStructural variation leads to different pharmacological profiles.
4-(1-(2-Cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineStructureIncorporates pyrazole ring; potential for diverse biological activities.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolo derivatives:

  • Study on Antitumor Effects : A recent study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines with IC50 values in the nanomolar range.
  • Neuroprotective Study : In vivo experiments indicated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis.
  • Antimicrobial Investigation : Compounds were tested against resistant bacterial strains, showing promising results that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of pyrrolidine derivatives with pyrimidine precursors under acidic or basic conditions. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalysts (e.g., p-toluenesulfonic acid). Yield optimization often requires iterative adjustment of stoichiometry and reaction time, validated by HPLC or LC-MS purity checks .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the fused pyrrolo-pyrimidine ring system and propanoic acid sidechain. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive bond-length and stereochemical data. FT-IR can corroborate carboxylic acid functional groups .

Q. What are the primary biological targets or mechanisms of action reported for this compound?

  • Methodological Answer : Pyrazolo-pyrimidine derivatives (structural analogs) often exhibit kinase inhibition or modulation of nucleotide-binding proteins. For this compound, in vitro assays (e.g., enzyme-linked immunosorbent assays or fluorescence polarization) are recommended to screen against kinases (e.g., JAK or PI3K families) and G-protein-coupled receptors. Dose-response curves (IC₅₀ calculations) and molecular docking simulations refine target specificity .

Advanced Research Questions

Q. How can computational methods streamline reaction design for novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) combined with reaction path search algorithms (e.g., GRRM or AFIR) predict feasible synthetic pathways. Machine learning models trained on existing pyrimidine reaction datasets prioritize reagents and conditions. Experimental validation via high-throughput screening (HTS) in microreactors accelerates iterative optimization .

Q. What statistical approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies confounding variables (e.g., cell-line variability, solvent effects). Meta-analysis of dose-response datasets using random-effects models quantifies heterogeneity. Bayesian hierarchical models differentiate assay-specific artifacts from true biological variability .

Q. How can factorial design optimize the compound’s solubility and bioavailability?

  • Methodological Answer : A 2⁴ factorial design evaluates factors like pH (4–8), co-solvents (PEG vs. cyclodextrins), and particle size (nano-milling vs. micronization). Response surface methodology (RSM) models solubility and dissolution rates. In situ permeability assays (Caco-2 monolayers) and pharmacokinetic studies in rodent models validate formulations .

Q. What advanced techniques characterize its stability under physiological conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with UPLC-MS/MS identify degradation products. Accelerated stability testing (40°C/75% RH) over 6 months predicts shelf life. Isothermal calorimetry (ITC) measures thermodynamic stability, while cryo-TEM visualizes aggregation in simulated biological fluids .

Methodological Frameworks for Contested Data

Q. How do theoretical frameworks guide hypothesis generation for understudied properties?

  • Methodological Answer : Molecular orbital theory (e.g., HOMO-LUMO gaps) predicts reactivity with electrophiles/nucleophiles. QSAR models correlate substituent effects (Hammett σ values) with bioactivity. Systems biology approaches (e.g., network pharmacology) map polypharmacology risks by integrating proteomics and metabolomics datasets .

Q. What protocols ensure reproducibility in multi-institutional studies?

  • Methodological Answer : Standardized SOPs for synthesis (e.g., IUPAC guidelines), validated by interlab round-robin testing. Open-access repositories (e.g., Zenodo) share raw spectral data and crystallization parameters. Blockchain-enabled lab notebooks timestamp experimental workflows to audit variability .

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